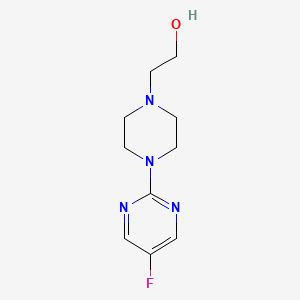

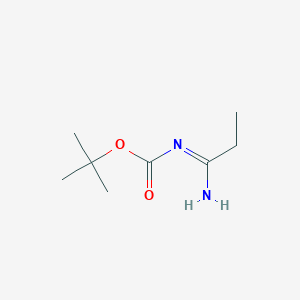

2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves reductive amination . For instance, the synthesis of LQFM032 involves reductive amination of 1- (phenyl)-1 H pyrazole-4-carbaldehyde and 1- (2-hydroxyethyl)piperazine .Molecular Structure Analysis

The molecular structure of “2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethan-1-ol” can be represented by the InChI code: 1S/C14H16FN5/c15-11-9-17-14 (18-10-11)20-7-5-19 (6-8-20)13-3-1-12 (16)2-4-13/h1-4,9-10H,5-8,16H2 .Aplicaciones Científicas De Investigación

Fluorination and Pharmacokinetics

- Research by van Niel et al. (1999) on fluorinated piperazine and piperidine derivatives, including those with fluoropyrimidinyl groups, highlights the impact of fluorination on pharmacokinetics. Fluorine incorporation into ligands targeting the 5-HT1D receptor significantly reduces their pKa, which benefits oral absorption. However, predictions on oral bioavailability based on fluorine's influence are complex and not always straightforward (M. B. van Niel et al., 1999).

Antipsychotic Potential

- Bolós et al. (1996) explored derivatives of piperazine and piperidine for their antipsychotic properties, leading to the identification of potent compounds against behaviors indicative of psychosis in animal models. This study demonstrates the therapeutic potential of such derivatives in mental health treatment (J. Bolós et al., 1996).

Cytotoxic Studies and Docking Studies

- A study by Govindhan et al. (2017) on a compound structurally related to the one focused on synthesis, characterization, and evaluation of its cytotoxicity. It also investigated the compound's interaction with human serum albumin, which is crucial for understanding its pharmacokinetic profile (M. Govindhan et al., 2017).

HIV-1 Attachment Inhibition

- Research on indole-based derivatives by Wang et al. (2009), which involved piperazine rings and fluorination, identified potent inhibitors of HIV-1 attachment. This work underscores the role of such compounds in developing treatments for viral infections (Tao Wang et al., 2009).

Corrosion Inhibition

- A study by Kaya et al. (2016) on piperidine derivatives, including those with fluoropyrimidine units, showed their effectiveness in corrosion inhibition on iron surfaces. This research demonstrates the application of these compounds beyond pharmaceuticals, highlighting their utility in materials science (S. Kaya et al., 2016).

Antimalarial Agents

- Mendoza et al. (2011) synthesized piperazine and pyrrolidine derivatives, showing significant antiplasmodial activity against Plasmodium falciparum. This research indicates the potential of fluoropyrimidine derivatives in developing new antimalarial drugs (A. Mendoza et al., 2011).

Propiedades

IUPAC Name |

2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN4O/c11-9-7-12-10(13-8-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBYMLDJAXRQEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2583460.png)

![Ethyl 5-(3,4-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2583467.png)

acetate](/img/structure/B2583468.png)

![5-(3-methylbenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2583472.png)

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2583476.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583479.png)

![2-(1H-Benzo[d][1,2,3]triazol-1-yl)cyclopentanone](/img/structure/B2583480.png)

![1-(3-hydroxypropyl)-3,4,9-trimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2583481.png)

![4-Methyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2583482.png)